Cas no 1311278-05-3 (4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzenesulfonamide)

4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzenesulfonamide is a sulfonamide derivative featuring a chloro-substituted benzene ring and a trifluoromethyl-substituted pyridine moiety. This compound exhibits notable chemical stability and reactivity, making it a valuable intermediate in agrochemical and pharmaceutical research. The presence of electron-withdrawing groups, such as chloro and trifluoromethyl, enhances its potential for further functionalization in synthetic applications. Its structural characteristics suggest utility in the development of herbicides, insecticides, or bioactive molecules. The compound's well-defined molecular architecture allows for precise modifications, facilitating targeted studies in structure-activity relationships. Handling should adhere to standard safety protocols for halogenated and sulfonamide-containing compounds.
4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzenesulfonamide structure
1311278-05-3 structure
Product name:4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzenesulfonamide
CAS No:1311278-05-3
MF:C12H7Cl2F3N2O2S
MW:371.162389993668
MDL:MFCD19981221
CID:4693611

4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzenesulfonamide
    • 4-Chloro-N-(6-chloro-4-trifluoromethylpyridin-2-yl)benzenesulfonamide
    • MDL: MFCD19981221
    • Inchi: 1S/C12H7Cl2F3N2O2S/c13-8-1-3-9(4-2-8)22(20,21)19-11-6-7(12(15,16)17)5-10(14)18-11/h1-6H,(H,18,19)
    • InChI Key: SZXGUBWRAROJRG-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C(F)(F)F)=CC(=N1)NS(C1C=CC(=CC=1)Cl)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 476
  • Topological Polar Surface Area: 67.4

Experimental Properties

  • Density: 1.6±0.1 g/cm3
  • Boiling Point: 444.9±55.0 °C at 760 mmHg
  • Flash Point: 222.8±31.5 °C
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzenesulfonamide Security Information

4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzenesulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB302745-100 mg
4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzenesulfonamide, 95%; .
1311278-05-3 95%
100mg
€252.10 2023-04-26
abcr
AB302745-100mg
4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzenesulfonamide, 95%; .
1311278-05-3 95%
100mg
€252.10 2025-03-19

Additional information on 4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzenesulfonamide

Introduction to 4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzenesulfonamide (CAS No. 1311278-05-3)

4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzenesulfonamide is a sophisticated organic compound characterized by its intricate molecular structure, which includes multiple functional groups such as chloro and trifluoromethyl substituents. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1311278-05-3, has garnered significant attention in the field of pharmaceutical chemistry due to its potential applications in drug discovery and development. The presence of chloro and trifluoromethyl groups imparts unique electronic and steric properties to the molecule, making it a valuable candidate for further exploration in medicinal chemistry.

The structural framework of 4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzenesulfonamide consists of a benzenesulfonamide core linked to a pyridine derivative. The pyridine ring is further substituted with a 6-chloro-4-trifluoromethyl moiety, which enhances the compound's lipophilicity and metabolic stability. These characteristics are particularly advantageous in the design of bioactive molecules that require efficient absorption, distribution, metabolism, and excretion (ADME) profiles.

In recent years, there has been a growing interest in the development of sulfonamide-based compounds due to their broad spectrum of biological activities. Sulfonamides are known for their antimicrobial, anti-inflammatory, and anticancer properties, making them a cornerstone in the pharmaceutical industry. The introduction of halogenated aromatic rings, such as those present in 4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzenesulfonamide, can modulate the pharmacokinetic and pharmacodynamic properties of these molecules, leading to improved therapeutic efficacy.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The reactive sites on the molecule, particularly the chloro and trifluoromethyl groups, can be selectively modified through various chemical reactions to yield derivatives with tailored biological activities. This flexibility makes 4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzenesulfonamide a versatile building block for drug discovery programs.

Recent advancements in computational chemistry have enabled researchers to predict the biological behavior of molecules with high accuracy before conducting expensive wet-lab experiments. By leveraging molecular modeling techniques, scientists can identify key interactions between 4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzenesulfonamide and biological targets such as enzymes and receptors. This approach has significantly accelerated the drug discovery process and has led to the identification of several promising candidates for further development.

The synthesis of 4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzenesulfonamide involves multi-step organic transformations that require precise control over reaction conditions. The use of advanced synthetic methodologies ensures high yield and purity, which are critical for pharmaceutical applications. Researchers have reported efficient synthetic routes that incorporate palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, highlighting the compound's synthetic accessibility.

From a mechanistic standpoint, the chloro and trifluoromethyl substituents play a crucial role in modulating the reactivity of 4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzenesulfonamide towards various biological targets. For instance, the electron-withdrawing nature of these groups can enhance binding affinity to enzymes by stabilizing negative charge distributions on the substrate. Additionally, halogen-halogen interactions with biological partners can further strengthen molecular recognition events.

In conclusion,4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzenesulfonamide represents a promising candidate for pharmaceutical research due to its unique structural features and potential applications in drug development. The combination of computational modeling and advanced synthetic techniques has opened new avenues for exploring its biological activities. As our understanding of molecular interactions continues to evolve,this compound is likely to play an important role in shaping future therapeutic strategies.

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